molecular formula C12H12ClNO2 B8347276 4-chloro-N-isobutylphthalimide

4-chloro-N-isobutylphthalimide

Cat. No.: B8347276
M. Wt: 237.68 g/mol
InChI Key: SPDSKRJCSQODNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-isobutylphthalimide is a substituted phthalimide derivative characterized by a phthalimide core (a bicyclic structure comprising two fused benzene rings and an imide group) with a chlorine atom at position 4 and an isobutyl group attached to the nitrogen atom. The chlorine substituent at position 4 likely enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bulky isobutyl group may influence solubility and steric interactions in synthetic pathways.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

5-chloro-2-(2-methylpropyl)isoindole-1,3-dione

InChI

InChI=1S/C12H12ClNO2/c1-7(2)6-14-11(15)9-4-3-8(13)5-10(9)12(14)16/h3-5,7H,6H2,1-2H3

InChI Key

SPDSKRJCSQODNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

  • 3-Chloro-N-phenylphthalimide (): Substituents: Chlorine at position 3, phenyl group on nitrogen. Reactivity: The chlorine at position 3 directs electrophilic substitution reactions to the para position. The phenyl group provides aromatic stability but reduces solubility in polar solvents. Applications: Used in synthesizing polyimide monomers requiring high purity .
  • 4-Amino-N-methylphthalimide (): Substituents: Amino group at position 4, methyl group on nitrogen. Reactivity: The electron-donating amino group increases ring electron density, favoring electrophilic aromatic substitution. The methyl group offers minimal steric hindrance. Applications: Potential use in photoluminescent materials or bioactive molecules due to the amino group’s versatility .
  • N-(4-Bromobutyl)phthalimide ():

    • Substituents : Bromobutyl chain on nitrogen.
    • Reactivity : The bromine atom enables nucleophilic substitution (e.g., with amines), making it a precursor for alkylamine synthesis.
    • Applications : Intermediate in pharmaceuticals or agrochemicals .
  • 4-Chloro-N-isobutylphthalimide (Target Compound):

    • Expected Reactivity : The chlorine at position 4 may enhance electrophilicity compared to position 3 analogs. The isobutyl group’s steric bulk could slow reaction kinetics but improve lipid solubility.

Physical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
3-Chloro-N-phenylphthalimide 257.67 Not reported Chlorine, phenyl, imide
4-Amino-N-methylphthalimide 176.17 Not reported Amino, methyl, imide
Compound 11 (Sulfonamide) ~600 (estimated) 177–180 Chlorine, thioether, imidazole
This compound ~237.7* Not reported Chlorine, isobutyl, imide

*Estimated based on molecular formula.

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